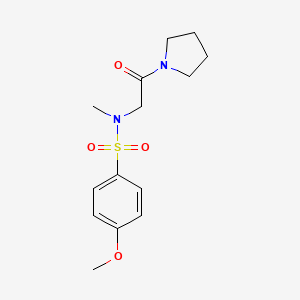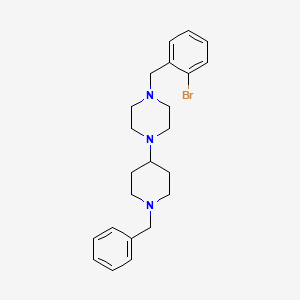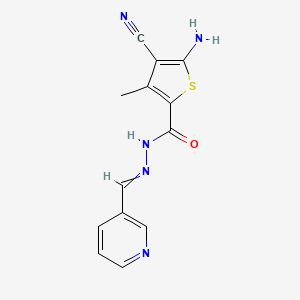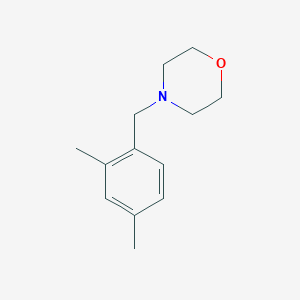![molecular formula C11H12N4O5 B5703700 {3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mechanism of Action
{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme involved in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation. Inhibition of DHODH leads to a decrease in pyrimidine synthesis, which can result in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that {3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol has antiproliferative and cytotoxic effects on cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, {3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol has been studied for its potential use in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using {3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol in laboratory experiments is its specificity for DHODH. This allows for targeted inhibition of pyrimidine synthesis and can be useful in studying the role of DHODH in cell proliferation and apoptosis. However, one limitation is the potential for off-target effects, which can affect the interpretation of experimental results.
Future Directions
There are several potential future directions for the use of {3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol in scientific research. One direction is the development of more potent and selective DHODH inhibitors for use in cancer therapy. Another direction is the study of the effects of DHODH inhibition on immune cell function and its potential use in the treatment of autoimmune diseases. Additionally, the use of {3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol in combination with other chemotherapeutic agents could be explored for its potential synergistic effects.
Synthesis Methods
{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol is synthesized using a multi-step process. The first step involves the reaction of 3-methoxyphenol with sodium hydride in dimethylformamide to produce 3-methoxyphenol sodium salt. The second step involves the reaction of the sodium salt with 1-methyl-3-nitro-1H-1,2,4-triazole in the presence of copper (I) iodide and potassium carbonate to produce 3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol. The final step involves the reduction of 3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol using sodium borohydride to produce {3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol.
Scientific Research Applications
{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol has potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
properties
IUPAC Name |
[3-methoxy-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O5/c1-14-11(12-10(13-14)15(17)18)20-8-4-3-7(6-16)5-9(8)19-2/h3-5,16H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDQCQMUILUBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=C(C=C(C=C2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methoxy-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)





![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)


